(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 1-cyclopropyl-N-[(6-methylpyridin-3-yl)methyl]methanamine hydrochloride . This name reflects:
- The cyclopropylmethyl substituent attached to the amine nitrogen.
- The (6-methylpyridin-3-yl)methyl group, which denotes a pyridine ring substituted with a methyl group at position 6 and a methylene bridge at position 3.
- The hydrochloride counterion, indicating protonation of the amine.
The structural representation is captured in SMILES notation as:CC1=NC=C(C=C1)CNCC2CC2.Cl.
The InChIKey (REJNHUAZAOBUGU-UHFFFAOYSA-N) and InChI string further encode stereochemical and connectivity details.
Alternative Chemical Designations and Registry Numbers
| Designation | Identifier | Source |
|---|---|---|
| CAS Registry Number | 1909311-99-4 | PubChem |
| PubChem CID | 121553735 | PubChem |
| DSSTox Substance ID | DTXSID501260787 | PubChem |
| Other Synonyms | JBD31199, EN300-258159 | PubChem |
Molecular Formula and Weight Calculations
Salt Formation Rationale and Counterion Interactions
The hydrochloride salt forms via protonation of the tertiary amine by hydrochloric acid (HCl), generating a stable ionic pair. Key considerations include:
- Enhanced Solubility : The ionic nature improves aqueous solubility (critical for bioavailability).
- Counterion Effects : Chloride (Cl⁻) interacts with the protonated amine through electrostatic forces, stabilizing the crystal lattice.
- Thermodynamic Stability : Salt formation lowers the free energy of the system, favoring solid-state stability.
Properties
IUPAC Name |
1-cyclopropyl-N-[(6-methylpyridin-3-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-2-3-11(8-13-9)7-12-6-10-4-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJNHUAZAOBUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNCC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 6-methylpyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Key Reaction Steps
-
Alkylation : A starting material undergoes alkylation to introduce the cyclopropylmethyl group. For example, compound 16 (from a related synthesis) is alkylated to form 17 .
-
Carbonylation and Saponification : Intermediate 17 is converted to a carboxylic acid derivative (19 ) via carbonylation and subsequent saponification under basic conditions .
-
Optical Resolution : The carboxylic acid intermediate undergoes optical resolution via HPLC to obtain enantiomerically pure material (e.g., 20 ) .
-
Condensation : The resolved intermediate is condensed with an amine (e.g., cyclopropanealdehyde) in the presence of reductive amination reagents like NaBH₄, followed by deprotection (e.g., using HCl) to generate the final amine .
Deprotection and Salt Formation
The final step involves acid treatment (e.g., 4 M HCl in methanol) to remove protecting groups (e.g., Boc or Troc) and form the hydrochloride salt. This enhances aqueous solubility for biological applications .
Reductive Amination
The reductive amination step involves:
-
Formation of an imine intermediate from the aldehyde and amine precursor.
-
Reduction of the imine to a secondary amine using NaBH₄ or similar reagents .
Example : Cyclopropanealdehyde reacts with a primary amine to form a secondary amine after reduction .
Deprotection of Amine-Protecting Groups
Protecting groups like Boc or Troc are cleaved under acidic conditions (e.g., HCl in methanol) to expose the free amine .
Optical Resolution via HPLC
Chiral intermediates are resolved using chiral stationary-phase HPLC columns to obtain enantiopure compounds, critical for maintaining stereochemical integrity .
Research Findings
-
Enantiomeric Purity : Optical resolution via HPLC ensures >99% enantiomeric excess, critical for pharmacological applications .
-
Stability : The hydrochloride salt form enhances stability and solubility, facilitating downstream biological assays .
-
Reactivity : The cyclopropyl and pyridine moieties contribute to unique reactivity, enabling selective interactions with biological targets .
This synthesis pathway underscores the importance of stereoselective methods and purification techniques in producing high-quality amine hydrochloride derivatives for medicinal chemistry research.
Scientific Research Applications
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride has demonstrated several biological activities:
- Enzyme Inhibition : It acts as an inhibitor of lysine-specific demethylase-1, which is crucial in epigenetic regulation and has implications in cancer therapy.
- Potential Anticancer Effects : Preliminary studies indicate that related compounds can induce apoptosis in cancer cells, suggesting similar potential for this compound.
- Antimicrobial Properties : Some derivatives have shown effectiveness against multi-drug resistant bacteria, indicating a broad spectrum of antimicrobial activity.
Research Applications
The compound's unique structural features lend themselves to various research applications:
- Medicinal Chemistry : Used as a building block in the synthesis of novel pharmaceuticals targeting specific enzymes and receptors.
- Biological Studies : Investigated for its role in enzyme inhibition and receptor binding, providing insights into metabolic pathways and cellular signaling.
- Agrochemicals : Potential applications in developing new agrochemicals due to its unique chemical properties.
Case Studies and Research Findings
-
Anticancer Studies :
- A study on related compounds indicated promising results against breast cancer cell lines, suggesting that this compound may inhibit tumor growth through apoptosis induction.
-
Antimicrobial Efficacy :
- Investigations have highlighted the effectiveness of similar compounds against multi-drug resistant bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) for related compounds against Corynebacterium xerosis at 500 ppm.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The most relevant analog listed in the evidence is (2-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride (Ref: 10-F089831), another discontinued secondary amine hydrochloride. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Property | (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine Hydrochloride | (2-Fluoro-benzyl)-piperidin-3-ylmethyl-amine Hydrochloride |
|---|---|---|
| Core Structure | Cyclopropylmethyl + methylpyridine | Fluorobenzyl + piperidine |
| Molecular Formula | C₁₁H₁₆N₂·HCl | C₁₃H₁₇FN₂·HCl |
| Molecular Weight | ~212.7 g/mol | ~255.7 g/mol |
| Key Functional Groups | Cyclopropane, pyridine ring | Fluorobenzene, piperidine ring |
| Research Status | Discontinued | Discontinued |
| Hypothetical Applications | CNS-targeting agents (due to pyridine) | Fluorinated drug candidates (e.g., antipsychotics) |
Key Observations :
Structural Variations :
- The cyclopropane group in the target compound may enhance metabolic stability compared to the fluorobenzyl group in the analog, which could increase lipophilicity and blood-brain barrier penetration .
- The methylpyridine moiety may improve water solubility relative to the piperidine ring, which is more hydrophobic .
For example: The target compound’s methylpyridine group might have shown off-target interactions in biological assays. The fluorobenzyl-piperidine analog’s fluorine atom could lead to bioaccumulation concerns .
Broader Context: Secondary Amines in Drug Discovery
Secondary amine hydrochlorides are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and ionic interactions. Key comparisons with other analogs (beyond the provided evidence) include:
- Benzylamine derivatives (e.g., antihistamines): Improved solubility but reduced CNS penetration.
The target compound’s cyclopropane-pyridine hybrid structure represents a niche design aimed at balancing stability and target engagement.
Research Findings and Limitations
Available Data
Knowledge Gaps
- No in vitro or in vivo data are publicly available for either compound.
- The role of the cyclopropylmethyl group in pharmacokinetics remains speculative.
Biological Activity
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
- Chemical Formula: C₁₁H₁₇ClN₂
- Molecular Weight: 212.72 g/mol
- IUPAC Name: 1-cyclopropyl-N-[(6-methylpyridin-3-yl)methyl]methanamine; hydrochloride
- PubChem CID: 121553735
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature (RT) |
| Hazard Statements | H315-H319-H335 |
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly as an inhibitor of lysine-specific demethylase-1 (LSD1). LSD1 plays a crucial role in epigenetic regulation, impacting gene expression and cellular processes associated with cancer and other diseases.
The compound's mechanism involves binding to LSD1, thereby modulating its activity. This inhibition can lead to altered gene expression profiles, which may be beneficial in therapeutic contexts such as oncology.
Enzyme Inhibition Studies
Studies have shown that this compound effectively inhibits LSD1 at nanomolar concentrations. The following table summarizes key findings from various studies:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds, highlighting its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(Cyclopropylmethyl)-6-methylpyridin-3-amine | Similar pyridine structure | Lacks hydrochloride salt; potentially less soluble |
| 6-Methylpyridin-3-methanamine | Lacks cyclopropyl group | Simpler structure; different biological activity |
| N-(Cyclobutylmethyl)-6-methylpyridin-3-amine | Cyclobutyl instead of cyclopropyl | Different ring size may affect reactivity |
The combination of a cyclopropyl group with a pyridine ring in this compound enhances its potential for drug development compared to simpler analogs.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic substitution reactions. Typical synthetic routes include:
- Nucleophilic Substitution : Reaction of cyclopropylmethylamine with 6-methylpyridin-3-ylmethyl chloride in the presence of a base.
- Solvent Selection : Common solvents include dichloromethane or tetrahydrofuran.
- Catalysts : Sodium hydride or potassium carbonate are often used to facilitate the reaction.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Therapeutics : A study demonstrated the compound's ability to induce apoptosis in various cancer cell lines through LSD1 inhibition.
- Epigenetic Modulation : Research indicated that treatment with this compound altered histone modification patterns, suggesting its role in epigenetic therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride, and how can purity be optimized?
- Methodology :
-
Step 1 : Cyclopropylmethylamine intermediates are synthesized via nucleophilic substitution or reductive amination. For example, cyclopropane-containing amines are formed under high-pressure conditions using ammonia or alkylamine precursors .
-
Step 2 : The pyridinylmethyl group is introduced via alkylation or coupling reactions. For instance, 6-methylpyridine-3-carbaldehyde can be condensed with cyclopropylmethylamine under catalytic hydrogenation .
-
Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol or diethyl ether) .
-
Purity Optimization : Use continuous flow reactors for scalable synthesis and automated parameter control (temperature, pressure) to minimize side products .
- Key Reagents :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine Synthesis | NH₃, H₂ (10–50 atm), 80–120°C | 60–75 |
| Alkylation | 6-Methylpyridine-3-carbaldehyde, Pd/C, H₂ | 70–85 |
| Salt Formation | HCl gas, EtOH, 0–5°C | >95 |
Q. How should researchers characterize the hydrochloride salt form to confirm structural integrity?
- Analytical Techniques :
- ¹H/¹³C NMR : Verify cyclopropyl (δ ~0.5–1.5 ppm) and pyridinyl (δ ~7.5–8.5 ppm) proton environments .
- HPLC-MS : Use C18 columns with 0.1% TFA in mobile phase to detect impurities (<0.1% threshold) .
- XRD : Confirm crystalline structure and chloride counterion placement .
Q. What solubility profiles are critical for in vitro assays, and how do they influence experimental design?
- Solubility Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 4–6 | pH-dependent (optimal at pH 3–4) |
| DMSO | >10 | Suitable for stock solutions |
| PBS (pH 7.4) | <1 | Precipitation risk in neutral buffers |
- Experimental Design : Pre-dissolve in DMSO for cell-based assays and dilute in acidic buffers (pH 3–4) to maintain solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in receptor binding affinity (e.g., σ-opioid vs. serotonin receptors) may arise from assay conditions.
- Approach :
Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA).
Validate receptor specificity using knockout models or selective antagonists (e.g., naltrindole for δ-opioid receptors) .
- Data Normalization : Express activity as % inhibition relative to controls (e.g., 10 µM reference compounds) .
Q. What computational tools predict metabolic pathways and retrosynthetic routes for this compound?
- Tools :
- Retrosynthesis : Pistachio and Reaxys databases prioritize routes with cyclopropane ring preservation .
- Metabolism Prediction : BKMS_METABOLIC models highlight N-demethylation and pyridine hydroxylation as primary pathways .
Q. How to design stability studies for long-term storage under varying conditions?
- Protocol :
- Thermal Stability : Store at -20°C (lyophilized) vs. 25°C (solution) for 12 months; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; assess photodegradation products .
- Key Findings :
| Condition | Degradation Products | Stability Rank |
|---|---|---|
| -20°C (lyophilized) | None detected | High |
| 25°C (aqueous) | 5% impurity A | Moderate |
| UV exposure | 12% impurity B | Low |
Methodological Notes
- Contradiction Management : Cross-reference pharmacological data with standardized assay protocols to isolate variables (e.g., buffer ionic strength, cell line variability) .
- Advanced Synthesis : For deuterated analogs, replace H₂ with D₂ in catalytic hydrogenation steps to incorporate isotopic labels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
